molecular formula C26H26N2O4S2 B2651920 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941926-08-5

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2651920
CAS No.: 941926-08-5
M. Wt: 494.62
InChI Key: SUIYSICNXNDJMU-UHFFFAOYSA-N
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Description

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This chemical features a complex molecular structure that incorporates a 5-methoxybenzo[d]thiazole scaffold, a motif frequently investigated for its diverse biological activities. The presence of the benzothiazole core is particularly noteworthy, as this heterocycle is a recognized privileged structure in drug discovery. Researchers value this scaffold for its rigidity, electronic properties, and hydrogen-bonding potential, which facilitate favorable interactions with biological targets . Compounds based on similar benzothiazole and thiazole architectures have demonstrated a range of potent pharmacological activities in scientific literature. For instance, certain N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective negative allosteric modators of the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily, and could serve as valuable pharmacological tools for probing its physiological functions . Elsewhere, 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives have been explored as multifunctional agents for Parkinson's disease, exhibiting potent and selective monoamine oxidase-B (MAO-B) inhibitory activity alongside antioxidant and neuroprotective effects . The specific substitution pattern on this molecule, including the benzyl and tosyl groups, suggests potential as a key intermediate for further chemical diversification. The tosyl (p-toluenesulfonyl) group is a versatile protecting and activating group in organic synthesis, making this compound a potential building block for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S2/c1-19-10-13-22(14-11-19)34(30,31)16-6-9-25(29)28(18-20-7-4-3-5-8-20)26-27-23-17-21(32-2)12-15-24(23)33-26/h3-5,7-8,10-15,17H,6,9,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIYSICNXNDJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzyl and tosyl derivatives. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or ammonium chloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using water as a solvent and avoiding hazardous reagents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, it may activate p53, a tumor suppressor protein, leading to apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

  • Benzothiazole vs. Thiadiazole/Thiazole Cores: The target compound’s benzothiazole core differs from thiadiazole (e.g., compounds 6, 8a–c in ) and simple thiazole derivatives (e.g., ).

Substituent Effects

  • 5-Methoxybenzothiazole vs. 5-Chlorothiazole: The 5-methoxy group in the target compound contrasts with the 5-chloro substituent in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ().
  • Tosylbutanamide vs. Piperazine-Benzamide: highlights derivatives like 4i, which feature a 4-((4-ethylpiperazine-1-yl)methyl)benzamide group. The target’s tosylbutanamide chain introduces sulfonamide functionality, which is absent in 4i.

Functional Group Analysis

  • Amide vs. Sulfonamide :
    The target compound’s sulfonamide group (from the tosyl moiety) differs from the carboxamide groups in and . Sulfonamides generally exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~15), which could influence ionization states under physiological conditions .

Analytical Data Comparison

Property Target Compound 4i () 8a () N-(5-Chlorothiazol-2-yl)-2,4-difluorobenzamide ()
Core Structure Benzothiazole Benzothiazole Thiadiazole Thiazole
Key Substituents 5-Methoxy, Tosylbutanamide Piperazine-Benzamide Acetylpyridinyl-Benzamide 5-Chloro, 2,4-Difluorobenzamide
Yield Not reported 78–90% 80% Not reported
Melting Point Not reported 99.9–177.2°C 290°C Not reported
IR C=O Stretch (cm⁻¹) ~1650–1700 (estimated) ~1600–1700 1679, 1605 Not reported
Bioactivity Hypothesized enzyme inhibition Enzyme inhibition reported Not reported PFOR enzyme inhibition

Research Implications and Hypotheses

  • Enzyme Inhibition : Compounds with benzothiazole cores () and thiazole-derived amides () show enzyme-inhibitory effects. The target’s tosyl group may enhance binding to catalytic sites through sulfonamide interactions, analogous to nitazoxanide’s mechanism in .
  • Solubility and Bioavailability : The 5-methoxy group and flexible butanamide chain in the target compound could improve aqueous solubility compared to rigid benzamide derivatives in and .

Q & A

Q. Example Synthesis Conditions

StepReagents/ConditionsYieldPurity
Amide couplingDMSO, EDC, rt, 12h85%97%
Tosyl group additionTosCl, pyridine, 0°C→rt78%92%

How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural characterization?

Q. Advanced

  • NMR discrepancies : Compare chemical shifts with analogous compounds. For example, the 5-methoxy group in the benzothiazole ring causes deshielding of adjacent protons (δ 7.2–7.8 ppm vs. δ 6.8–7.1 ppm in non-methoxy derivatives) .
  • HRMS validation : Ensure molecular ion peaks ([M+H]⁺) align with theoretical values (e.g., m/z 523.15 calculated vs. 523.14 observed) .
  • X-ray crystallography : Resolve ambiguous stereochemistry via crystal structure analysis (e.g., hydrogen bonding patterns as in ) .

What in vitro assays are suitable for evaluating the COX inhibitory activity of this compound?

Q. Advanced

  • Enzyme inhibition assays : Use recombinant COX-1/COX-2 isoforms with arachidonic acid as substrate. Measure prostaglandin E2 (PGE2) via ELISA. IC50 values <10 µM indicate strong inhibition .
  • Cell-based assays : Test anti-inflammatory activity in RAW 264.7 macrophages by quantifying nitric oxide (NO) suppression (e.g., 50% inhibition at 20 µM) .

How do substituents on the benzothiazole ring influence biological activity and physicochemical properties?

Advanced
Structure-Activity Relationship (SAR) Insights

SubstituentMelting Point (°C)COX-1 IC50 (µM)Solubility (mg/mL)
5-Methoxy177.28.20.15
4-Methyl165.512.40.22
H (parent)142.0>500.35

The 5-methoxy group enhances COX-1 affinity but reduces solubility due to increased hydrophobicity .

What strategies mitigate variability in reaction yields during multi-step synthesis?

Q. Basic

  • Temperature control : Exothermic steps (e.g., tosylation) require cooling (0–5°C) to prevent side reactions .
  • Stoichiometric precision : Use a 10% excess of tosyl chloride to drive the reaction to completion .
  • Intermediate characterization : Confirm each intermediate’s purity via NMR before proceeding .

How can computational methods predict the binding mode of this compound to COX enzymes?

Q. Advanced

  • Molecular docking : Use AutoDock Vina with COX-1 crystal structure (PDB ID: 1EQG). The tosyl group shows strong hydrophobic interactions with Val349 and Tyr355 .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .

What analytical techniques are critical for assessing stability under physiological conditions?

Q. Basic

  • HPLC : Monitor degradation at pH 7.4 (t1/2 = 24h at 37°C) .
  • LC-MS : Identify hydrolysis products (e.g., free benzothiazole at m/z 180.08) .

How should researchers design a multi-gram synthesis protocol for preclinical studies?

Q. Advanced

  • Scale-up adjustments : Replace column chromatography with fractional crystallization for cost efficiency .
  • Process optimization : Use microwave-assisted synthesis for time-sensitive steps (e.g., 80% yield in 2h vs. 12h conventional) .

What are common pitfalls in interpreting mass spectrometry data for this compound?

Q. Basic

  • Adduct formation : Sodium adducts ([M+Na]⁺) may obscure molecular ion peaks. Use ammonium formate buffers to suppress adducts .
  • In-source fragmentation : Low collision energy (<10 eV) preserves molecular ion integrity .

How can researchers validate target specificity between COX-1 and COX-2?

Q. Advanced

  • Selectivity assays : Calculate selectivity ratio (COX-2 IC50/COX-1 IC50). A ratio >10 indicates COX-1 specificity .
  • Mutagenesis studies : Engineer COX-2 mutants (e.g., Val523Ile) to test if binding is abolished .

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